molecular formula C8H18ClNO B1432124 (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride CAS No. 1609396-22-6

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride

Cat. No.: B1432124
CAS No.: 1609396-22-6
M. Wt: 179.69 g/mol
InChI Key: ZSBRTOYYTBNICW-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol.

Preparation Methods

The synthesis of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride typically involves the reaction of 1,4-dimethylpiperidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently.

Chemical Reactions Analysis

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.

Scientific Research Applications

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride can be compared with other similar compounds, such as:

    (4-Methyl-4-piperidinyl)methanol hydrochloride: This compound has a similar structure but differs in the position of the methyl groups, leading to different chemical properties and applications.

    (1,4-Dimethylpiperidine): This compound lacks the hydroxyl group, resulting in different reactivity and uses.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

(1,4-dimethylpiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRTOYYTBNICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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